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Compound of Interest

Compound Name: N-(2-Chlorophenyl)anthranilic acid

CAS No.: 10166-39-9

Cat. No.: B158426 Get Quote

Technical Guide: N-(2-Chlorophenyl)anthranilic
Acid
Focus: Molecular Weight, Physicochemical Properties, and Synthetic Characterization CAS

Registry Number: 10166-39-9 (Generic/Isomer Specific) | Class: Fenamate NSAID Scaffold[1]

Executive Summary
N-(2-Chlorophenyl)anthranilic acid (Formula:

) is a structural analog of N-phenylanthranilic acid and a precursor/isostere to clinically
significant NSAIDs like Tolfenamic acid and Meclofenamic acid.[1] Its molecular weight is not
merely a static number but a critical variable affecting its solubility profile, mass spectrometry
(MS) detection patterns, and stoichiometric requirements in organic synthesis.

This guide details the precise molecular weight calculations, isotopic distributions relevant to

analytical chemistry, and the causal link between its structure and synthetic protocols.

Molecular Weight & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
Stoichiometric & Exact Mass Calculations
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For high-precision applications (e.g., high-resolution mass spectrometry or HRMS), the

"average" molecular weight is insufficient.[1] Researchers must distinguish between the

Monoisotopic Mass (used for MS identification) and the Average Molecular Weight (used for

molarity calculations).

Metric Value Definition/Context

Formula Core Fenamate Structure

Average Molecular Weight 247.68 g/mol

Weighted average of all natural

isotopes.[1] Used for dosing

and synthesis.

Monoisotopic Mass 247.0400 g/mol

Calculated using predominant

isotopes (

).[1]

Exact Mass (

)
249.0371 g/mol

The "M+2" peak in Mass Spec

due to the heavy Chlorine

isotope.

Isotopic Distribution (The "Chlorine Signature")
In analytical workflows, the presence of Chlorine provides a distinct spectral fingerprint. Unlike

Carbon or Nitrogen, Chlorine has a high natural abundance of its heavy isotope (

).

M+ Peak (247.04 Da): Represents molecules with

.

M+2 Peak (249.04 Da): Represents molecules with

.

Intensity Ratio: The height of the M+2 peak is approximately 32% of the M+ peak (roughly

3:1), serving as a diagnostic confirmation of the structure during LC-MS analysis.
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Synthetic Pathway: The Ullmann-Goldberg
Condensation[1]
The synthesis of N-(2-Chlorophenyl)anthranilic acid relies on the formation of a C-N bond

between an aryl halide and an anthranilic acid derivative.[1] The classical method is the

Ullmann-Goldberg condensation, which utilizes a copper catalyst to overcome the deactivation

of the aryl rings.

Reaction Protocol
Objective: Synthesis of N-(2-Chlorophenyl)anthranilic acid via copper-catalyzed coupling.

Reagents:

Substrate A: 2-Chlorobenzoic acid (1.0 eq)

Substrate B: 2-Chloroaniline (1.1 eq) - Note: Excess used to drive equilibrium.[1]

Base: Potassium Carbonate (

, 2.0 eq) - Acts as an acid scavenger.[1]

Catalyst: Copper powder (Cu) or Copper(I) Iodide (CuI) (0.05 eq).

Solvent: DMF (Dimethylformamide) or Diglyme (High boiling point required).

Step-by-Step Methodology:

Activation: Dissolve 2-Chlorobenzoic acid in DMF. Add

and stir at room temperature for 30 minutes to form the potassium salt (increased
nucleophilicity).

Coupling: Add 2-Chloroaniline and the Copper catalyst.

Reflux: Heat the mixture to 130-140°C under an inert atmosphere (

) for 12-16 hours. The high temperature is energetic enough to facilitate the oxidative
addition of Copper into the Aryl-Cl bond.
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Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold dilute HCl (1M).

The product will precipitate as the free acid.

Purification: Recrystallize from Ethanol/Water to remove unreacted aniline and copper salts.

Synthetic Workflow Diagram
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Figure 1: Step-wise Ullmann-Goldberg synthesis workflow for N-(2-Chlorophenyl)anthranilic
acid.

Analytical Characterization & Validation
Validating the molecular weight and purity requires a dual-method approach: HPLC for purity

and Mass Spectrometry for identity.

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [60:40 v/v].

Rationale: The acidic modifier ensures the carboxylic acid moiety (

) remains protonated, preventing peak tailing.

Flow Rate: 1.0 mL/min.

Detection: UV at 280 nm (characteristic absorption of the diphenylamine system).

Mass Spectrometry Logic
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When analyzing the MS data, the "Molecular Weight" is confirmed not just by the base peak,

but by the isotopic envelope.

Target Ion:

(Negative Mode ESI is preferred due to the carboxylic acid).[1]

Expected m/z: 246.03 (Monoisotopic peak in negative mode).

Validation Check: Look for the

248.03 peak at ~30% intensity relative to the main peak. Absence of this pattern indicates
de-chlorination or incorrect synthesis.

Analytical Logic Diagram
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Figure 2: Analytical workflow ensuring purity and isotopic confirmation of the target molecule.

Biological Relevance (Pharmacokinetics)[1]
The molecular weight of N-(2-Chlorophenyl)anthranilic acid (247.68 Da) places it well within

Lipinski’s Rule of 5 for oral drug candidates (MW < 500).[1]

Lipophilicity (LogP): ~3.5 to 4.0. The chlorine atom increases lipophilicity compared to the

non-chlorinated analog, enhancing membrane permeability but potentially reducing aqueous
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solubility.

Mechanism: As a fenamate, it acts as a reversible inhibitor of Cyclooxygenase (COX)

enzymes. The spatial arrangement of the two phenyl rings (twisted due to steric hindrance at

the amine bridge) is critical for fitting into the hydrophobic channel of the COX active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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